(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
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Description
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
The structural modification of isoniazid (INH) and its derivatives, including the 1,3,4-oxadiazole ring, has been explored for antitubercular activity. The derivatives have been evaluated against various strains of mycobacteria, showing significant activity and providing a basis for designing new anti-TB compounds. The modifications aim to improve the efficacy against INH-resistant non-tuberculous mycobacteria, a critical step in addressing drug-resistant tuberculosis strains. The research emphasizes the therapeutic potential of 1,3,4-oxadiazole derivatives in antitubercular drug development and their role in combating drug resistance in tuberculosis treatment (Asif, 2014).
Therapeutic Potency of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a common feature in various synthetic molecules, including (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone. This structure interacts effectively with different enzymes and receptors in biological systems due to its structural similarity to pyridine. Derivatives of 1,3,4-oxadiazole exhibit a wide array of bioactivities, making them significant in medicinal chemistry. The versatility of these derivatives is evident in their application across various therapeutic domains, including anticancer, antifungal, antibacterial, and antiviral treatments. This diversity underscores the importance of 1,3,4-oxadiazole derivatives in the development of new medicinal agents with high therapeutic potential and minimal toxicity (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
Compounds with 1,3,4-oxadiazole rings, including this compound, are known for their wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The structure of 1,3,4-oxadiazole allows for various biological interactions, contributing to the therapeutic efficacy of these compounds. The synthesis and modification of such derivatives have been a focus for developing more effective and potent drugs, highlighting the importance of these compounds in drug discovery and development (Jalhan et al., 2017).
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-28-18-9-8-15(12-23-18)21(27)26-10-4-5-14(13-26)11-19-24-20(25-29-19)16-6-2-3-7-17(16)22/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLUBSMRWAOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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